molecular formula C10H10N4O B14362351 4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine CAS No. 93641-61-3

4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine

Katalognummer: B14362351
CAS-Nummer: 93641-61-3
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: HRTANZIPHHGDTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position, a nitroso group at the 2-position, and a phenyl group at the 1-position of the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This involves the oxidation of imidazolines.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This involves the cyclization of amino nitriles.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Analyse Chemischer Reaktionen

4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can affect various cellular pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

The presence of the nitroso group in this compound imparts unique reactivity and potential biological activity, distinguishing it from these similar compounds.

Eigenschaften

CAS-Nummer

93641-61-3

Molekularformel

C10H10N4O

Molekulargewicht

202.21 g/mol

IUPAC-Name

5-methyl-2-nitroso-3-phenylimidazol-4-amine

InChI

InChI=1S/C10H10N4O/c1-7-9(11)14(10(12-7)13-15)8-5-3-2-4-6-8/h2-6H,11H2,1H3

InChI-Schlüssel

HRTANZIPHHGDTD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=N1)N=O)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.